molecular formula C12H13Br B8418863 7-Isopropyl-2-bromo-indene

7-Isopropyl-2-bromo-indene

Cat. No.: B8418863
M. Wt: 237.13 g/mol
InChI Key: MIFYUKNUULSEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Isopropyl-2-bromo-indene (C₁₂H₁₃Br) is a brominated indene derivative characterized by a bicyclic aromatic structure with an isopropyl substituent at the 7th position and a bromine atom at the 2nd position. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the isopropyl group may influence steric and electronic properties, affecting solubility and metabolic stability .

Properties

Molecular Formula

C12H13Br

Molecular Weight

237.13 g/mol

IUPAC Name

2-bromo-7-propan-2-yl-1H-indene

InChI

InChI=1S/C12H13Br/c1-8(2)11-5-3-4-9-6-10(13)7-12(9)11/h3-6,8H,7H2,1-2H3

InChI Key

MIFYUKNUULSEAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1CC(=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Indene Derivatives

The provided evidence highlights brominated indene analogs and their pharmaceutical applications, though none directly reference 7-Isopropyl-2-bromo-indene. Below is a comparative analysis based on structural and functional analogs from the evidence and broader literature:

Table 1: Key Properties of Brominated Indene Derivatives

Compound Name Molecular Formula Substituents Key Applications/References
This compound C₁₂H₁₃Br 2-Br, 7-isopropyl Synthetic intermediate; potential antiviral/anticancer research
(1R-trans)-2-bromo-2,3-dihydro-1H-inden-1-ol C₉H₉BrO 2-Br, dihydro-indenol Precursor for Indinavir sulfate (HIV protease inhibitor)
2-bromo-2',4'-dichloroacetophenone C₇H₇BrClO 2-Br, dichloroacetophenone Intermediate for Ketoconazole (antifungal agent)

Key Findings

Reactivity and Functionalization: The bromine at position 2 in this compound facilitates regioselective coupling reactions, similar to (1R-trans)-2-bromo-2,3-dihydro-1H-inden-1-ol, which is utilized in synthesizing Indinavir sulfate .

Pharmaceutical Relevance: Brominated indene derivatives often serve as intermediates for antiviral or antifungal agents. For example, 2-bromo-2',4'-dichloroacetophenone is critical in synthesizing Ketoconazole, a broad-spectrum antifungal .

Steric and Electronic Effects: The isopropyl group at position 7 increases lipophilicity (logP ~3.2 estimated) compared to non-alkylated analogs like (1R-trans)-2-bromo-2,3-dihydro-1H-inden-1-ol (logP ~1.8). This may improve metabolic stability but reduce aqueous solubility, a trade-off common in drug design.

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